molecular formula C26H24N2O4S B2692359 N-(4-ethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902521-47-5

N-(4-ethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2692359
CAS RN: 902521-47-5
M. Wt: 460.55
InChI Key: QUGXHDHBWISQJC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound, also known as EPTQ, is a quinoline derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

Research on similar compounds to N-(4-ethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide has shown potential analgesic and anti-inflammatory activities. For example, Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and found that some compounds exhibited significant analgesic and anti-inflammatory activities. These compounds demonstrated only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a focus of research to explore their potential applications. Khan et al. (2010) worked on synthesizing novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines and investigated their reactivity and structural effects (Khan et al., 2010).

Antifungal Agents

Compounds similar to N-(4-ethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide have been identified as potential antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species, highlighting the potential of related compounds in antifungal applications (Bardiot et al., 2015).

Antimicrobial Agents

Research has also explored the antimicrobial properties of related compounds. Desai et al. (2007) synthesized new quinazolines and screened them for antibacterial and antifungal activities, showing the potential of these compounds as antimicrobial agents (Desai et al., 2007).

Potential as Anti-Cancer Agents

Some related compounds have shown potential as anti-cancer agents. Riadi et al. (2021) synthesized a quinazolinone-based derivative that exhibited potent cytotoxic activity against various cancer cell lines, suggesting the potential of related compounds in cancer treatment (Riadi et al., 2021).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-19-10-12-20(13-11-19)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)33(31,32)21-14-8-18(2)9-15-21/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGXHDHBWISQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

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